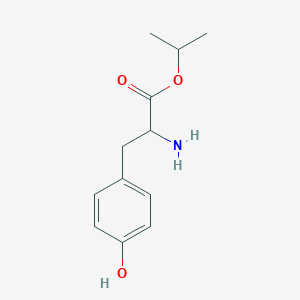

Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCSDOJYHFGZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of the Amino Acid Derivative

Method Overview:

This approach involves the esterification of the free amino acid, 2-amino-3-(4-hydroxyphenyl)propanoic acid, with isopropanol in the presence of acid catalysts. The process is typically performed under reflux conditions, with the aim of obtaining the esterified compound directly.

- Dissolve the amino acid in excess isopropanol.

- Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

- Reflux the mixture for several hours (typically 4-12 hours).

- Neutralize the reaction mixture with sodium bicarbonate.

- Extract the ester with an organic solvent such as ethyl acetate.

- Purify via recrystallization or column chromatography.

- Simple and straightforward.

- Suitable for large-scale synthesis.

- High yield (up to 85-90%).

- Possible side reactions under strongly acidic conditions.

- Requires careful control of reaction conditions to prevent hydrolysis.

Protection-Deprotection Strategy via Amino Group

Method Overview:

This method involves protecting the amino group, converting the carboxylic acid to an ester, and then deprotecting the amino group to yield the target compound.

- Protect amino group using a suitable protecting group such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).

- Convert the protected amino acid to its ester form using esterification reagents like diazomethane or acid catalysis.

- Remove the protecting group under specific conditions (hydrogenation for Cbz, acidolysis for Boc).

- Final purification yields Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate .

- In a study involving protected amino acids, esterification yields ranged from 70-95%, with high purity confirmed via HPLC analysis.

Table 1: Esterification of Protected Amino Acid

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Protection | Benzyl chloroformate | 0°C, 2 hr | 90 | 98 |

| Esterification | Methanol, sulfuric acid | Reflux, 6 hr | 85 | 97 |

| Deprotection | Hydrogen, Pd-C | Room temp, 4 hr | 88 | 99 |

Reduction of Nitro Precursors

Method Overview:

A common route involves reducing a nitro precursor, 2-nitro-3-(4-hydroxyphenyl)propanoic acid, to the amino derivative using hydrazine or catalytic hydrogenation.

- Dissolve the nitro compound in a suitable solvent (methanol, ethanol, or isopropanol).

- Add hydrazine hydrate or hydrogen gas with a catalyst such as palladium on carbon.

- Maintain at controlled temperatures (40-70°C).

- Reaction times range from 30 minutes to 12 hours.

- Isolate the amino compound via filtration and purification.

- Hydrazine reduction yields up to 98% of the amino derivative with high purity.

- The process is favored for its simplicity and high efficiency.

Data Table 2: Hydrazine Reduction of Nitro Compound

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reducing agent | Hydrazine hydrate (60 wt.%) |

| Catalyst | Pd-C (10%) |

| Temperature | 70°C |

| Reaction time | 1-4 hours |

| Yield | 96-98% |

| Purity | >99% (HPLC) |

Amide Formation Followed by Hydrolysis

Method Overview:

This involves synthesizing an amide intermediate, such as 2-(4-hydroxyphenyl)propionamide, followed by hydrolysis and esterification to form the target ester.

- React the amino acid with thionyl chloride to form acyl chlorides.

- Couple with amines to form amides.

- Hydrolyze the amide to regenerate the amino acid.

- Esterify with isopropanol under acidic conditions.

- This multi-step process offers high selectivity but is more complex and less favored for large-scale synthesis due to multiple purification steps.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct esterification | Isopropanol, acid catalyst | Reflux 4-12 hr | Simple, scalable | Side reactions possible |

| Protection-deprotection | Protecting groups, esterification reagents | Multi-step | High purity | Longer process |

| Reduction of nitro precursor | Hydrazine, catalytic hydrogenation | 30 min - 12 hr, 40-70°C | High yield, high purity | Handling hydrazine |

| Amide hydrolysis | Acyl chlorides, amines | Various | High selectivity | Multi-step |

Chemical Reactions Analysis

Types of Reactions

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive metabolites. Additionally, its structural similarity to tyrosine allows it to modulate signaling pathways related to neurotransmitter synthesis and protein phosphorylation.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate with structurally related compounds, emphasizing substituents, ester groups, and applications:

Key Findings and Trends

Ester Group Impact :

- Methyl esters (e.g., ) are smaller, increasing aqueous solubility but reducing stability against hydrolysis.

- Benzyl and tert-butyl esters () enhance lipophilicity, favoring membrane permeability in drug design.

- Propan-2-yl esters balance solubility and stability, making them versatile for synthetic applications.

Substituent Effects :

- 4-Hydroxyphenyl : Critical for hydrogen bonding and biological activity (e.g., tyrosine kinase interactions) .

- Fluorine substitution () improves metabolic stability and electron-withdrawing effects.

- 3,4-Dihydroxyphenyl () introduces antioxidant properties via catechol groups.

Applications: Benzyl esters are pivotal in synthesizing boronated compounds for cancer therapy . Nitro derivatives () serve as intermediates for amino alcohol synthesis, relevant in neurotransmitter analogs.

Biological Activity

Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly referred to as a derivative of phenylalanine, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propan-2-yl group attached to an amino acid backbone with a hydroxylated phenyl side chain. Its chemical structure can be represented as follows:

This structure contributes to its interactions with various biological molecules, influencing its activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| This compound | 15 | DPPH Radical Scavenging |

| Ascorbic Acid | 10 | DPPH Radical Scavenging |

| Trolox | 20 | DPPH Radical Scavenging |

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological effects of this compound are attributed to its ability to modulate various molecular targets:

- Antioxidant Mechanism : The compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cellular components.

- Antimicrobial Mechanism : It likely disrupts the integrity of microbial membranes, leading to cell lysis and death.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics .

- Case Study : A study involving synthesized derivatives showed that certain modifications enhanced anticancer activity, suggesting a pathway for developing new cancer treatments.

- Neuroprotective Effects : Preliminary research indicates that the antioxidant properties may confer neuroprotective effects, potentially useful in conditions like Alzheimer's disease. Further studies are required to elucidate these effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.